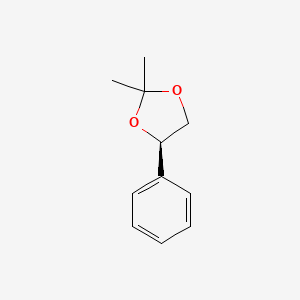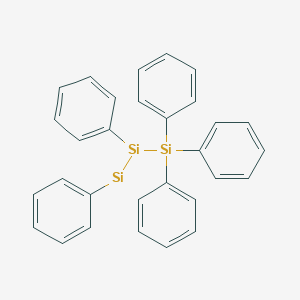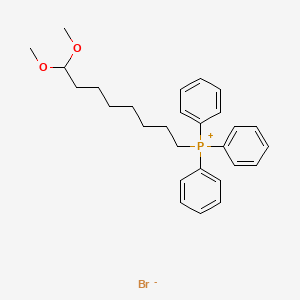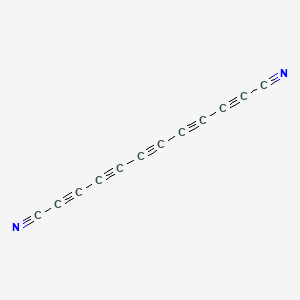
Cyclohexane, (ethoxydifluoromethyl)undecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- is a fluorinated organic compound with the molecular formula C9H5F13O . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethoxydifluoromethyl group and eleven fluorine atoms. The presence of multiple fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- typically involves the introduction of fluorine atoms into the cyclohexane ring through various fluorination reactions. One common method is the direct fluorination of cyclohexane derivatives using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .
Industrial production methods may involve the use of continuous flow reactors to achieve efficient and scalable synthesis. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the ethoxydifluoromethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the ethoxydifluoromethyl group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace one or more fluorine atoms. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in drug design and development.
Medicine: The compound’s fluorinated nature makes it a potential candidate for use in medical imaging techniques such as positron emission tomography (PET)
Industry: In industrial applications, the compound can be used as a solvent or reagent in various chemical processes. Its stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to specific biological effects .
類似化合物との比較
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- can be compared with other fluorinated cyclohexane derivatives, such as:
Cyclohexane, (trifluoromethyl)fluoro-: This compound has fewer fluorine atoms and different substitution patterns, leading to variations in its chemical and physical properties.
Cyclohexane, (pentafluoroethyl)fluoro-: The presence of a pentafluoroethyl group instead of an ethoxydifluoromethyl group results in different reactivity and applications.
Cyclohexane, (difluoromethyl)fluoro-: This compound has a simpler structure with fewer fluorine atoms, making it less reactive and suitable for different applications.
The uniqueness of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- lies in its high degree of fluorination and the specific arrangement of its substituents, which impart distinct properties and reactivity compared to other similar compounds .
特性
CAS番号 |
181214-66-4 |
|---|---|
分子式 |
C9H5F13O |
分子量 |
376.11 g/mol |
IUPAC名 |
1-[ethoxy(difluoro)methyl]-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
InChI |
InChI=1S/C9H5F13O/c1-2-23-9(21,22)3(10)4(11,12)6(15,16)8(19,20)7(17,18)5(3,13)14/h2H2,1H3 |
InChIキー |
KWZGQNQMDYWZRW-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)




![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

